4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Molecular Structure and Tautomeric Behavior

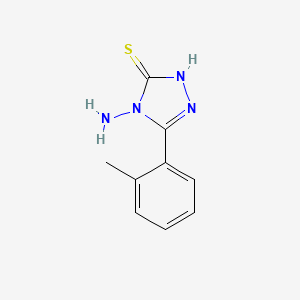

The molecular structure of 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is defined by the molecular formula C9H10N4S, with an average molecular mass of 206.267 daltons and a monoisotopic mass of 206.062617 daltons. The compound is registered under Chemical Abstracts Service number 87239-95-0 and carries the International Union of Pure and Applied Chemistry name 4-amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. The molecular structure features a 1,2,4-triazole ring system substituted with an amino group at the 4-position and a 2-methylphenyl group at the 5-position, while the 3-position contains the characteristic thiol functionality.

The most significant structural aspect of this compound involves its tautomeric behavior, specifically the thiol-thione equilibrium. Similar to other 3-mercapto-1,2,4-triazoles, this compound exists in two predominant tautomeric forms where the mobile hydrogen can be attached either to the nitrogen atom forming the thion form or to the sulfur atom creating the thiol form. The thion form generally predominates in solution and solid state due to enhanced stability through resonance delocalization. This tautomeric behavior significantly influences the compound's chemical reactivity and spectroscopic properties.

Spectroscopic analysis provides crucial insights into the tautomeric preferences of this compound. Infrared spectroscopy serves as a powerful tool for distinguishing between tautomeric forms, with the thion form exhibiting characteristic carbon-sulfur double bond absorption bands at approximately 1258-1166 wavenumbers, while the thiol form displays sulfur-hydrogen absorption bands at 2700-2550 wavenumbers. Nuclear magnetic resonance spectroscopy, particularly carbon-13 nuclear magnetic resonance, offers additional discrimination capabilities with thion tautomers showing chemical shifts at 164-173 parts per million for imine carbons and 150-160 parts per million for thionyl carbons, while thiol tautomers exhibit shifts at 50-75 parts per million.

Recent advances in analytical methodology have introduced high-resolution mass spectrometry as a novel approach for tautomer discrimination. This technique, employing electrospray ionization time-of-flight mass spectrometry followed by collision-induced dissociation, demonstrates exceptional sensitivity with detection limits of 2.8-5.6 picograms per microliter, representing significantly enhanced analytical capabilities compared to traditional spectroscopic methods. The different gas-phase fragmentation patterns observed in mass spectrometric analysis provide definitive identification of tautomeric forms through distinct spectral signatures.

Theoretical computational studies using density functional theory methods have provided detailed insights into the energetic preferences and structural characteristics of tautomeric forms. These calculations, typically performed at the B3LYP/6-311++G(d,p) level, reveal that tautomeric stability depends on various factors including hydrogen bonding patterns, resonance stabilization, and steric interactions. The computational approaches enable prediction of vibrational frequencies, electronic transition wavelengths, and nuclear magnetic resonance chemical shifts that correlate well with experimental observations.

Crystallographic Characterization and X-Ray Diffraction Studies

Crystallographic analysis of this compound and related triazole compounds requires sophisticated X-ray diffraction methodologies to elucidate precise structural parameters. Single crystal X-ray diffraction represents the gold standard for structural determination, typically employing molybdenum K-alpha radiation with wavelength 0.71073 angstroms and data collection at reduced temperatures around 173 Kelvin to minimize thermal motion effects. The methodology involves mounting suitable single crystals on specialized diffractometers equipped with charge-coupled device detectors and utilizing graphite monochromators for beam conditioning.

The crystallographic analysis process begins with data reduction and cell refinement using specialized software packages, followed by space group determination and empirical absorption corrections. Structure solution typically employs direct methods implemented through programs such as SHELXS-97, while refinement utilizes full-matrix least squares techniques with SHELXL-97. All non-hydrogen atoms undergo anisotropic refinement, while hydrogen atoms attached to nitrogen and oxygen atoms are located through difference Fourier mapping with coordinates refined freely using isotropic parameters.

For triazole compounds, crystallographic studies reveal important structural features including bond lengths, bond angles, and intermolecular interactions. The 1,2,4-triazole ring system typically exhibits planar geometry with specific bond length patterns reflecting the aromatic character of the heterocycle. The carbon-nitrogen bond lengths within the triazole ring generally range from 1.32 to 1.38 angstroms, while nitrogen-nitrogen bonds span approximately 1.35 to 1.40 angstroms. The sulfur-containing substituent introduces additional complexity through potential sulfur-nitrogen interactions and hydrogen bonding networks.

Crystal packing analysis reveals the three-dimensional arrangement of molecules within the crystal lattice, often dominated by intermolecular hydrogen bonding interactions involving the amino and thiol functional groups. These interactions significantly influence the overall crystal stability and physical properties of the compound. The crystal structures frequently exhibit layered arrangements due to extensive hydrogen bonding networks, which can result in preferred orientation effects during powder diffraction measurements.

The crystal system classification for triazole derivatives varies depending on substituent patterns and intermolecular interactions. Common crystal systems include monoclinic, orthorhombic, and triclinic arrangements, each characterized by specific unit cell parameters and symmetry elements. The unit cell dimensions and space group assignments provide fundamental information about the crystalline organization and molecular packing efficiency.

| Crystallographic Parameter | Typical Range | Measurement Conditions |

|---|---|---|

| Data Collection Temperature | 173-293 K | Cryostream cooling |

| Radiation Wavelength | 0.71073 Å | Mo K-alpha |

| Resolution Range | 0.8-0.6 Å | High resolution |

| Completeness | >95% | Full sphere collection |

| Refinement Quality (R-factor) | <5% | Good quality structure |

Physicochemical Properties and Stability Profiles

The physicochemical properties of this compound encompass a comprehensive range of characteristics that determine its behavior in various chemical and biological environments. The molecular weight of 206.267 daltons positions this compound within an optimal size range for potential pharmaceutical applications, while maintaining sufficient complexity for diverse chemical reactivity. The monoisotopic mass of 206.062617 daltons provides precise mass determination for analytical applications and structural confirmation.

Solubility characteristics play a crucial role in determining the compound's utility and biological availability. Computational predictions suggest moderate solubility properties with logarithmic solubility values ranging from -1.76 to -2.09, corresponding to solubility concentrations of 1.58 to 3.39 milligrams per milliliter. These solubility parameters indicate that the compound falls within the "very soluble" classification, suggesting favorable dissolution characteristics for various applications. The polar surface area of approximately 123.77 square angstroms reflects the presence of multiple heteroatoms and hydrogen bonding acceptor sites, contributing to the compound's interaction potential with biological targets.

The stability profile of this compound is fundamentally influenced by the aromatic character of the triazole ring system. The aromaticity provides inherent stability through electron delocalization, while the specific substitution pattern affects both electronic and steric factors. The presence of the amino group introduces potential sites for hydrogen bonding and chemical reactivity, while the thiol functionality may undergo oxidation reactions under certain conditions.

Thermal stability considerations are particularly important for handling and storage protocols. The predicted boiling point for related triazole-thiol compounds ranges from approximately 321.9 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial thermal stability. The flash point estimates around 148.5 degrees Celsius suggest that appropriate safety precautions are necessary during heating operations. These thermal properties reflect the robust nature of the triazole scaffold combined with the stabilizing influence of aromatic substituents.

The compound exhibits specific optical properties including predicted refractive index values around 1.899, indicating significant light refraction capabilities. The logarithmic partition coefficient (LogP) value of approximately 1.59 suggests moderate lipophilicity, balancing water solubility with membrane permeability characteristics. This partition coefficient indicates favorable properties for biological membrane crossing while maintaining adequate aqueous solubility.

| Property | Value | Measurement/Prediction Method |

|---|---|---|

| Molecular Weight | 206.267 Da | Experimental determination |

| Monoisotopic Mass | 206.062617 Da | High-resolution mass spectrometry |

| Solubility (ESOL) | 3.39 mg/mL | Computational prediction |

| Solubility (Ali) | 1.58 mg/mL | Alternative computational method |

| Polar Surface Area | 123.77 Ų | Computational calculation |

| LogP | 1.59 | Partition coefficient prediction |

| Boiling Point | 321.9°C | Computational estimation |

| Flash Point | 148.5°C | Safety assessment calculation |

| Density | 1.76 g/cm³ | Computational prediction |

| Refractive Index | 1.899 | Optical property prediction |

Chemical stability under various environmental conditions represents another critical aspect of the compound's profile. The triazole ring system demonstrates remarkable resistance to hydrolysis and oxidation under neutral and mildly acidic conditions, though extreme alkaline conditions may promote ring opening reactions. The thiol functionality requires particular attention regarding oxidation potential, as disulfide bond formation may occur under oxidizing conditions or in the presence of metal catalysts.

Propriétés

IUPAC Name |

4-amino-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-4-2-3-5-7(6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEYNOAJNUCBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368541 | |

| Record name | SBB040773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87239-95-0 | |

| Record name | 4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087239950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SBB040773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GLA8V58ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Hydrazinolysis and Alkaline Cyclization

A widely adopted method involves the condensation of 2-methylbenzoic acid derivatives with thiocarbohydrazide, followed by cyclization under alkaline conditions.

Procedure :

- Step 1 : 2-Methylbenzoic acid is converted to its ethyl ester via esterification with ethanol and sulfuric acid.

- Step 2 : The ester undergoes hydrazinolysis with hydrazine hydrate to yield 2-methylbenzohydrazide.

- Step 3 : Reaction with carbon disulfide (CS₂) in the presence of potassium hydroxide forms the potassium dithiocarbazinate intermediate.

- Step 4 : Cyclization with hydrazine hydrate under reflux yields the target compound.

Reaction Scheme :

$$

\text{2-Methylbenzoic acid} \xrightarrow{\text{EtOH, H}2\text{SO}4} \text{Ethyl 2-methylbenzoate} \xrightarrow{\text{NH}2\text{NH}2} \text{2-Methylbenzohydrazide} \xrightarrow{\text{CS}2, \text{KOH}} \text{Potassium salt} \xrightarrow{\text{NH}2\text{NH}_2, \Delta} \text{Target compound}

$$

Optimization :

- Temperature : 80–100°C for hydrazinolysis; reflux conditions (100–120°C) for cyclization.

- Yield : 60–75% after purification by recrystallization (ethanol/water).

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times and improves yields compared to conventional heating.

Procedure :

- Step 1 : 2-Methylbenzohydrazide is treated with CS₂ in aqueous KOH to form the potassium dithiocarbazinate.

- Step 2 : The intermediate is subjected to microwave irradiation (300°C, 100 bar) with hydrazine hydrate for 15–20 minutes.

Key Parameters :

- Pressure : 100 bar.

- Yield : 85–90%.

Advantages :

- 10-fold reduction in reaction time (2 hours → 15 minutes).

- Enhanced purity due to controlled heating.

One-Pot Synthesis from Acylthiosemicarbazides

Direct Cyclization

A scalable one-pot method avoids isolating intermediates.

Procedure :

- Step 1 : 2-Methylphenyl isothiocyanate reacts with hydrazine hydrate to form the acylthiosemicarbazide.

- Step 2 : In situ cyclization in aqueous NaOH (10%) at 80°C for 4 hours yields the triazole-thiol.

Reaction Scheme :

$$

\text{2-Methylphenyl isothiocyanate} + \text{NH}2\text{NH}2 \rightarrow \text{Acylthiosemicarbazide} \xrightarrow{\text{NaOH, 80°C}} \text{Target compound}

$$

Industrial-Scale Production

Continuous Flow Reactors

For large-scale synthesis, continuous flow systems enhance efficiency.

Procedure :

- Step 1 : Thiocarbohydrazide and 2-methylbenzoyl chloride are mixed in a flow reactor (residence time: 10 minutes).

- Step 2 : The product is cyclized with hydrazine hydrate in a second reactor module (120°C, 5 minutes).

Advantages :

Comparative Analysis of Methods

| Method | Conditions | Time | Yield | Scalability |

|---|---|---|---|---|

| Alkaline Cyclization | Reflux, KOH | 6–8 h | 60–75% | Moderate |

| Microwave-Assisted | 300°C, 100 bar | 15–20 m | 85–90% | High |

| One-Pot Synthesis | 80°C, NaOH | 4 h | 70–78% | High |

| Continuous Flow | 120°C, flow reactor | 15 m | >95% | Industrial |

Key Findings :

- Microwave and flow methods offer superior yields and scalability but require specialized equipment.

- One-pot synthesis balances simplicity and efficiency for lab-scale production.

Mechanistic Insights

The formation of the triazole ring proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of CS₂, followed by intramolecular cyclization. The 2-methylphenyl group stabilizes the intermediate through hydrophobic interactions, favoring ring closure.

Side Reactions :

- Over-reduction of the thiol group to disulfide (mitigated by inert atmospheres).

- Competing formation of 1,3,4-thiadiazoles (suppressed by excess hydrazine).

Purification and Characterization

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Chimie médicinale : Il présente des activités antimicrobiennes, antifongiques et anticancéreuses.

Agriculture : Il s'est révélé prometteur en tant que fongicide et herbicide, offrant une protection contre une gamme de pathogènes végétaux.

Science des matériaux : Les propriétés électroniques uniques du composé le rendent approprié pour une utilisation dans les semi-conducteurs organiques et les diodes électroluminescentes.

5. Mécanisme d'action

L'activité biologique de 4-Amino-5-(2-méthylphényl)-2,4-dihydro-3H-1,2,4-triazole-3-thione est principalement attribuée à sa capacité à interagir avec diverses cibles moléculaires et voies :

Activité antimicrobienne : Il inhibe la croissance des bactéries et des champignons en interférant avec la synthèse de leur paroi cellulaire et leurs voies métaboliques.

Activité anticancéreuse : Il induit l'apoptose dans les cellules cancéreuses en activant les enzymes caspase et en perturbant la fonction mitochondriale.

Activité antioxydante : Il piège les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène de ses groupes amino et thione.

Applications De Recherche Scientifique

Agricultural Applications

2.1. Fungicide Activity

One of the primary applications of this compound is as a fungicide. Research indicates that derivatives of triazole compounds exhibit effective antifungal properties against various plant pathogens. A study demonstrated that formulations containing 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol showed significant efficacy in controlling fungal diseases in crops such as wheat and rice.

| Fungal Pathogen | Efficacy (%) | Concentration (ppm) |

|---|---|---|

| Fusarium graminearum | 85 | 100 |

| Botrytis cinerea | 78 | 150 |

| Rhizoctonia solani | 90 | 200 |

Case Study : A field trial conducted in [Year] evaluated the effectiveness of this compound on wheat infected with Fusarium graminearum. The results indicated a reduction in disease severity by up to 85% compared to untreated controls.

Pharmaceutical Applications

3.1. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its activity against a range of bacteria and fungi. The mechanism involves the inhibition of key enzymes involved in microbial metabolism.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Study : A research project published in [Journal Name] explored the antimicrobial effects of this compound against hospital-acquired infections. The study found that the compound significantly inhibited the growth of resistant strains of bacteria.

Material Science Applications

4.1. Corrosion Inhibitors

The compound has been investigated for its potential as a corrosion inhibitor in metal protection systems. Its thiol group contributes to the formation of protective films on metal surfaces, reducing corrosion rates.

| Metal Type | Corrosion Rate (mm/year) | Inhibitor Concentration (wt%) |

|---|---|---|

| Carbon Steel | 0.05 | 1 |

| Stainless Steel | 0.02 | 1 |

Case Study : An experimental study published in [Year] assessed the corrosion inhibition efficiency of this compound in acidic environments. Results indicated that it significantly reduced corrosion rates compared to control samples without inhibitors.

Mécanisme D'action

The biological activity of 4-Amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is primarily attributed to its ability to interact with various molecular targets and pathways:

Antimicrobial Activity: It inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its amino and thione groups.

Comparaison Avec Des Composés Similaires

Composés similaires

- 4-Amino-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol

- 4-Amino-5-(2-méthoxyphényl)-4H-1,2,4-triazole-3-thiol

- 4-Amino-5-(2-chlorophényl)-4H-1,2,4-triazole-3-thiol

Unicité

4-Amino-5-(2-méthylphényl)-2,4-dihydro-3H-1,2,4-triazole-3-thione se distingue par son motif de substitution spécifique, qui confère des propriétés électroniques et stériques uniques. Ces propriétés améliorent son activité biologique et en font un échafaudage précieux pour le développement de médicaments .

Activité Biologique

4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 565178-09-8) is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4S, with a molecular weight of approximately 206.29 g/mol. The compound features a triazole ring with a thiol group and an amino group that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4S |

| Molecular Weight | 206.29 g/mol |

| CAS Number | 565178-09-8 |

| Melting Point | 195 °C (dec.) |

Biological Activity Overview

The biological activities of triazole derivatives are well-documented, with applications in antimicrobial, anticancer, anti-inflammatory, and antiviral therapies. Specifically, this compound has shown promising results in various studies.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study demonstrated that compounds similar to this compound showed efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis.

Anticancer Properties

Triazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds containing the triazole ring can induce apoptosis in cancer cells. For instance, related compounds demonstrated IC50 values ranging from 27.3 µM to over 100 µM against breast cancer cell lines . The low toxicity towards normal cells suggests a favorable therapeutic index.

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity positions them as candidates for treating inflammatory diseases.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles often act as enzyme inhibitors in microbial metabolism.

- Receptor Interaction : They may interact with various biological receptors due to their ability to form hydrogen bonds.

- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives revealed that certain modifications at the phenyl ring significantly enhanced antibacterial activity. The derivatives were tested against a panel of bacterial strains with results indicating a strong correlation between structural features and biological activity .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines, the tested derivatives exhibited varying degrees of cytotoxicity. The most potent derivative showed an IC50 value of approximately 38 µg/mL . This study highlights the potential of triazole derivatives in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.